3-Methoxy-7-phenylhept-2-enoic acid
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Overview
Description
3-Methoxy-7-phenylhept-2-enoic acid is an organic compound with the molecular formula C14H18O3 It is characterized by a methoxy group attached to the third carbon, a phenyl group on the seventh carbon, and a double bond between the second and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-7-phenylhept-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-methoxyhept-2-ene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be used in hydrogenation or dehydrogenation steps. The process is optimized for large-scale production by controlling parameters such as pressure, temperature, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-7-phenylhept-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Nucleophiles such as halides or amines
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methoxy-7-phenylhept-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-7-phenylhept-2-enoic acid involves its interaction with specific molecular targets. The methoxy and phenyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- 3-Methoxyhept-2-enoic acid
- 7-Phenylhept-2-enoic acid
- 3-Methoxy-7-phenylheptanoic acid
Comparison: 3-Methoxy-7-phenylhept-2-enoic acid is unique due to the presence of both a methoxy group and a phenyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the presence of the double bond in this compound allows for additional reactions such as hydrogenation, which are not possible in fully saturated analogs.
Properties
CAS No. |
60427-87-4 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-methoxy-7-phenylhept-2-enoic acid |
InChI |
InChI=1S/C14H18O3/c1-17-13(11-14(15)16)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,15,16) |
InChI Key |
GNNUGPHHUSWCRG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=CC(=O)O)CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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